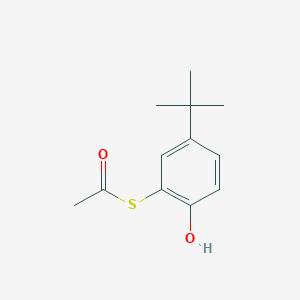
S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate: is an organic compound that features a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate typically involves the reaction of 5-tert-Butyl-2-hydroxybenzaldehyde with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol and thiol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving thioesters. It can also serve as a model compound to investigate the behavior of thioesters in biological systems.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of S-(5-tert-Butyl-2-hydroxyphenyl) ethanethioate.
5-tert-Butyl-2-hydroxybenzyl alcohol: A related compound with a hydroxyl group instead of a thioester.
5-tert-Butyl-2-hydroxybenzoic acid: Another structurally similar compound with a carboxylic acid group.
Uniqueness: this compound is unique due to its thioester functional group, which imparts distinct reactivity and properties. This makes it valuable for specific applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Properties
CAS No. |
64097-00-3 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
S-(5-tert-butyl-2-hydroxyphenyl) ethanethioate |
InChI |
InChI=1S/C12H16O2S/c1-8(13)15-11-7-9(12(2,3)4)5-6-10(11)14/h5-7,14H,1-4H3 |
InChI Key |
ULOITQWAUMGZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















